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Introduction: The Pyrazole Scaffold as a Privileged
Structure in Medicinal Chemistry

The pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms,

represents one of the most versatile and privileged scaffolds in modern drug discovery.[1][2][3]
Its unique physicochemical properties, including its ability to act as both a hydrogen bond
donor and acceptor, contribute to its capacity to bind to a wide array of biological targets with
high affinity and specificity.[4] This inherent versatility has led to the development of numerous
pyrazole-containing drugs approved for a broad range of clinical conditions, from inflammation
and cancer to erectile dysfunction and central nervous system disorders.[3][4] The metabolic
stability of the pyrazole nucleus is another key factor driving its increasing prevalence in newly
approved pharmaceuticals.[3]

This guide provides an in-depth exploration of the core mechanisms of action employed by
pyrazole-based compounds, categorized by their primary molecular targets. We will dissect the
signaling pathways they modulate, present the experimental methodologies used to validate
their action, and offer insights into the structure-activity relationships that govern their
therapeutic effects. This content is designed for researchers, scientists, and drug development
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professionals seeking a comprehensive understanding of this critical class of therapeutic
agents.

Chapter 1: Enzyme Inhibition | - Selective Modulation of
Cyclooxygenase (COX) Isoforms

One of the most well-established mechanisms for pyrazole compounds is the selective
inhibition of enzymes involved in inflammatory pathways. The diaryl-substituted pyrazole
celecoxib is a quintessential example, demonstrating potent and selective inhibition of the
cyclooxygenase-2 (COX-2) enzyme.

Core Mechanism: Selective COX-2 Inhibition

The cyclooxygenase (COX) enzymes, COX-1 and COX-2, catalyze a key step in the
conversion of arachidonic acid into prostaglandins, which are critical mediators of pain and
inflammation.[5][6] While COX-1 is constitutively expressed and plays a "housekeeping” role in
protecting the gastrointestinal lining and mediating platelet function, COX-2 is an inducible
enzyme, extensively expressed in cells involved in inflammation.[7]

Non-steroidal anti-inflammatory drugs (NSAIDs) that are non-selective, such as ibuprofen and
naproxen, inhibit both COX-1 and COX-2.[7] This dual inhibition, particularly of COX-1, is
associated with common gastrointestinal side effects.[7] Celecoxib's therapeutic advantage
stems from its remarkable selectivity for COX-2.[8][9] This selectivity is conferred by its
chemical structure; a polar sulfonamide side chain on the pyrazole scaffold binds to a
hydrophilic side pocket region present in the active site of COX-2, an area that is absent in
COX-1.[5][7] By selectively blocking COX-2, celecoxib reduces the synthesis of prostaglandins
that cause inflammation and pain, while minimizing the gastrointestinal adverse effects
associated with COX-1 inhibition at therapeutic concentrations.[7][8]

Signaling Pathway Visualization
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Caption: Arachidonic acid cascade and sites of NSAID action.

Experimental Protocol: Cell-Based COX-2 Selectivity Assay

This protocol describes a self-validating system to determine the COX-2 selectivity of a
pyrazole-based test compound. The causality behind this design is to measure the end-product
of the enzymatic reaction (Prostaglandin E2) in a cellular environment that can be manipulated
to express primarily one COX isoform over the other.

Objective: To quantify the IC50 (half-maximal inhibitory concentration) of a test compound for
COX-1 and COX-2 and determine the selectivity index.

Materials:

e Human whole blood (for COX-1 activity) or Lipopolysaccharide (LPS)-stimulated human
monocytic cell line (e.g., THP-1) (for COX-2 activity).

e Test Compound (e.g., a novel pyrazole derivative).
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o Celecoxib (Positive control for COX-2 selectivity).
¢ |buprofen (Non-selective control).
 Arachidonic acid.
e LPS (from E. coli).
e Prostaglandin E2 (PGE2) ELISA Kit.
e DMSO (Vehicle).
Step-by-Step Methodology:
e COX-1 Assay (Whole Blood):
1. Aliquot fresh human whole blood into tubes.

2. Add serial dilutions of the test compound, celecoxib, ibuprofen, or DMSO vehicle. Incubate
for 1 hour at 37°C. The rationale is to allow the compound to interact with constitutively
expressed COX-1 in platelets.

3. Initiate the reaction by adding arachidonic acid to stimulate prostaglandin production.
4. Allow the blood to clot for 60 minutes at 37°C to release prostaglandins.
5. Centrifuge to separate the serum.

6. Measure PGE2 concentration in the serum using a competitive ELISA kit according to the
manufacturer's instructions.

e COX-2 Assay (LPS-Stimulated Cells):
1. Culture THP-1 monocytes and induce differentiation into macrophages.

2. Treat the cells with LPS (e.g., 1 pg/mL) for 24 hours to induce the expression of the COX-
2 enzyme. This is a critical step to ensure the measured activity is primarily from COX-2.
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3. Remove the LPS-containing medium and replace it with fresh medium containing serial
dilutions of the test compound, celecoxib, ibuprofen, or DMSO vehicle. Incubate for 1 hour.

4. Add arachidonic acid to initiate the COX-2-mediated reaction.
5. Incubate for 30 minutes, then collect the cell culture supernatant.

6. Measure PGE2 concentration in the supernatant using an ELISA kit.

o Data Analysis & Interpretation:

1. For each assay, plot the percentage of PGEZ2 inhibition against the log concentration of the
compound.

2. Use non-linear regression to calculate the IC50 value for both the COX-1 and COX-2
assays.

3. Calculate the COX-2 Selectivity Index:Selectivity Index = IC50 (COX-1) / IC50 (COX-2).

4. A high selectivity index (>10) indicates that the compound is significantly more potent at
inhibiting COX-2 than COX-1, which is the desired profile for a drug like celecoxib. The
inclusion of both celecoxib and ibuprofen as controls validates the assay's ability to
distinguish between selective and non-selective inhibitors.

Chapter 2: Enzyme Inhibition Il - Targeting
Phosphodiesterase Type 5 (PDEDS)

The pyrazole scaffold is also central to the mechanism of sildenafil, a potent and selective
inhibitor of cGMP-specific phosphodiesterase type 5 (PDE5).[10][11] This action is the
foundation for its use in treating erectile dysfunction and pulmonary arterial hypertension.[11]
[12]

Core Mechanism: cGMP Pathway Potentiation

In smooth muscle cells, particularly in the corpus cavernosum of the penis and the vasculature
of the lungs, nitric oxide (NO) plays a crucial role in vasodilation.[10] Upon release, NO
activates the enzyme guanylate cyclase, which converts guanosine triphosphate (GTP) to
cyclic guanosine monophosphate (cGMP).[13] cGMP then acts as a second messenger,
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activating protein kinase G (PKG), which leads to a decrease in intracellular calcium levels and
subsequent smooth muscle relaxation and vasodilation.[10]

The action of cGMP is terminated by PDE enzymes, which hydrolyze it to the inactive GMP.
PDES is the predominant isoform in the corpus cavernosum.[10] Sildenafil's molecular structure
is similar to that of cGMP, allowing it to act as a competitive inhibitor at the active site of the
PDES5 enzyme.[10] By blocking PDED5, sildenafil prevents the degradation of cGMP, leading to
its accumulation.[13][14] This enhances and prolongs the smooth muscle relaxation effect of
NO, facilitating increased blood flow.[10][14] It is crucial to note that this mechanism is
dependent on the initial release of NO, which is triggered by sexual stimulation; sildenafil does
not cause an erection on its own but potentiates the natural response.[10][14]

Signaling Pathway Visualization
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Caption: NO/cGMP signaling pathway and the inhibitory action of Sildenafil.

Experimental Protocol: In Vitro PDE5 Inhibition Assay

This protocol outlines a direct, in vitro method to measure the inhibitory potential of a pyrazole
compound against the PDE5 enzyme. The rationale is to isolate the enzyme and substrate
from other cellular components to directly quantify the compound's effect on enzymatic activity.

Obijective: To determine the IC50 of a test compound against purified human PDE5 enzyme.
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Materials:

Recombinant Human PDES Enzyme.

e Test Compound (e.g., a novel pyrazole derivative).
« Sildenafil (Positive control).

e CGMP (Substrate).

o Assay Buffer (e.qg., Tris-HCI based).

e Fluorescence-based PDE Assay Kit (e.g., using a fluorescently labeled cGMP analog or a
coupled enzyme system that generates a fluorescent product upon GMP formation).

o 384-well microplate, black.
o Plate reader with fluorescence capabilities.
Step-by-Step Methodology:

o Compound Preparation: Prepare a serial dilution of the test compound, sildenafil, and a
vehicle control (DMSO) in assay buffer.

¢ Reaction Setup: In a 384-well plate, add the following in order:
o Assay Buffer.
o Test compound dilutions or controls.
o Recombinant PDE5 enzyme.

e Pre-incubation: Incubate the plate for 15 minutes at room temperature. This allows the
inhibitor to bind to the enzyme before the substrate is introduced.

e Reaction Initiation: Add the cGMP substrate to all wells to start the enzymatic reaction.

e Reaction Incubation: Incubate the plate for 60 minutes at 37°C. The duration should be
optimized to ensure the reaction is in the linear range for the uninhibited control.
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o Detection: Stop the reaction and add the detection reagents as per the kit manufacturer's
protocol. This typically involves an enzyme that acts on the product (GMP) to generate a
fluorescent signal.

o Measurement: Read the fluorescence intensity on a plate reader at the appropriate excitation
and emission wavelengths.

Data Analysis & Interpretation:

e The fluorescence signal is proportional to the amount of GMP produced and thus to the
PDES5 activity.

e Subtract the background fluorescence (wells with no enzyme).

» Normalize the data: Set the uninhibited control (vehicle only) as 100% activity and a fully
inhibited control (high concentration of sildenafil) as 0% activity.

» Plot the percentage of PDES activity against the log concentration of the test compound.

o Use a four-parameter logistic regression to calculate the IC50 value. A low IC50 value
indicates high potency as a PDES5 inhibitor. Comparing the result to the sildenafil control
validates the assay's performance.

Chapter 3: G-Protein Coupled Receptor (GPCR)
Modulation

The pyrazole core is a key feature in ligands that modulate G-protein coupled receptors
(GPCRs), the largest family of cell surface receptors. Pyrazole-based compounds can act as
antagonists, inverse agonists, or allosteric modulators, each with a distinct mechanistic impact.

Core Mechanism 1: Competitive Antagonism/Inverse Agonism at
CB1 Receptors

Rimonabant is a pyrazole derivative that acts as a selective antagonist or inverse agonist for
the cannabinoid 1 (CB1) receptor.[15][16] CB1 receptors are highly expressed in the brain and
are a key component of the endocannabinoid system, which regulates appetite and energy
balance.[15][17][18] Endocannabinoids like anandamide activate these receptors, promoting
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appetite.[15] Rimonabant binds to the CB1 receptor, blocking its activation by
endocannabinoids.[15] As an inverse agonist, it may also reduce the receptor's basal,
constitutive activity.[16] The net effect is a disruption of the signaling pathways that stimulate
food intake, leading to appetite suppression.[15][17]

Core Mechanism 2: Positive Allosteric Modulation of mGIuR5

In contrast to direct receptor blockade, the pyrazole compound CDPPB (3-cyano-N-(1,3-
diphenyl-1H-pyrazol-5-yl)benzamide) acts as a positive allosteric modulator (PAM) at the
metabotropic glutamate receptor 5 (MGIuR5).[19] Allosteric modulators bind to a site on the
receptor that is distinct from the orthosteric site where the endogenous ligand (glutamate)
binds.[20] CDPPB does not activate mGIuR5 on its own but potentiates the receptor's response
when glutamate is present.[20] This enhancement of mMGIuR5 signaling can activate
downstream pathways, such as the Akt and ERK1/2 pathways, which are involved in
neuroprotection and synaptic plasticity.[19][21] This mechanism offers a more nuanced way to
modulate receptor activity compared to simple agonists or antagonists, as it preserves the
natural temporal and spatial patterns of neurotransmitter signaling.

Signaling Pathway Visualization
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Caption: Mechanisms of GPCR modulation by pyrazole-based ligands.

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol is a gold-standard method for determining the binding affinity of a compound to a

specific receptor. The causality is based on the principle of competition: the ability of an
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unlabeled test compound to displace a known, high-affinity radiolabeled ligand from the
receptor is directly proportional to its own binding affinity.

Objective: To determine the inhibition constant (Ki) of a test compound for a target GPCR (e.g.,
CB1).

Materials:

e Cell membranes prepared from cells overexpressing the human CB1 receptor.

e Radioligand (e.g., [BH]CP-55,940, a high-affinity CB1 agonist).

e Test Compound (e.g., Rimonabant).

e Non-specific binding control (a high concentration of a known, unlabeled CB1 ligand).
« Scintillation vials and scintillation fluid.

e Liquid scintillation counter.

» Glass fiber filters and a cell harvester.

Step-by-Step Methodology:

o Assay Setup: In test tubes, prepare a mixture containing:

[¢]

Assay buffer.

[¢]

A fixed concentration of cell membranes expressing the CB1 receptor.

[e]

A fixed concentration of the radioligand [3H]CP-55,940.

(¢]

Serial dilutions of the unlabeled test compound (Rimonabant).
o Controls: Prepare three sets of control tubes:

o Total Binding: Contains membranes and radioligand only (no competitor). This represents
the maximum possible signal.

© 2026 BenchChem. All rights reserved. 12 /23 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11741497?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o Non-specific Binding (NSB): Contains membranes, radioligand, and a saturating
concentration of an unlabeled ligand. This measures how much radioligand binds to
components other than the receptor, which must be subtracted.

o Vehicle Control: Contains membranes, radioligand, and DMSO.

e Incubation: Incubate all tubes for 90 minutes at 30°C to allow the binding reaction to reach
equilibrium.

o Harvesting: Rapidly terminate the reaction by vacuum filtration through glass fiber filters
using a cell harvester. This separates the membranes (with bound radioligand) from the
unbound radioligand.

e Washing: Quickly wash the filters with ice-cold buffer to remove any remaining unbound
radioligand.

e Counting: Place the filters into scintillation vials, add scintillation fluid, and quantify the
amount of radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

Data Analysis & Interpretation:

o Calculate Specific Binding:Specific Binding = Total Binding (CPM) - Non-specific Binding
(CPM).

o Calculate Percent Inhibition: For each concentration of the test compound, calculate the
percentage of specific binding that has been inhibited.

o Determine IC50: Plot the percent inhibition against the log concentration of the test
compound and use non-linear regression to determine the IC50 value.

o Calculate Ki: Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff
equation: Ki = IC50 / (1 + [L])/Kd), where [L] is the concentration of the radioligand and Kd is
its dissociation constant.

e The Ki value represents the affinity of the test compound for the receptor. A lower Ki
indicates a higher binding affinity.
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Chapter 4: Kinase Inhibition in Cancer Therapy

The pyrazole scaffold is a cornerstone in the design of protein kinase inhibitors, a critical class
of drugs in oncology.[22][23] Many pyrazole derivatives have been developed to target various
kinases involved in cancer cell proliferation, survival, and angiogenesis, such as Cyclin-
Dependent Kinases (CDKSs), Epidermal Growth Factor Receptor (EGFR), and Vascular
Endothelial Growth Factor Receptor (VEGFR).[24][25]

Core Mechanism: ATP-Competitive Inhibition

Protein kinases function by transferring a phosphate group from ATP to a substrate protein, a
process called phosphorylation. The dysregulation of kinase activity is a hallmark of many
cancers. Pyrazole-based inhibitors are typically designed to be ATP-competitive.[26] They bind
to the ATP-binding pocket in the kinase's active site, often forming key hydrogen bonds with the
"hinge region” of the enzyme.[22] By occupying this site, they prevent ATP from binding,
thereby blocking the phosphorylation of downstream target proteins.[6] This inhibition can lead
to several anti-cancer effects, including:

o Cell Cycle Arrest: Inhibition of CDKs (e.g., CDK2) prevents the cell from progressing through
the cell cycle, halting proliferation.[25][27]

« Induction of Apoptosis: Blocking survival signaling pathways (e.g., PISBK/AKT) can trigger
programmed cell death.[6][25]

« Inhibition of Angiogenesis: Targeting kinases like VEGFR-2 can prevent the formation of new
blood vessels that tumors need to grow.[24]

Data Presentation: Inhibitory Activity of Pyrazole-Based Compounds

The following table summarizes the inhibitory activity of representative pyrazole-based
compounds against various kinases and cancer cell lines, demonstrating the broad applicability
of this scaffold.
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Compound Target Cancer Cell
. . IC50 Value Reference
Class/Name Kinase(s) Line
Pyrazolo[1,5- HepG2, MCF7, 0.199 uM
o CDK2 [25]
apyrimidine Hela (enzyme)
Pyrazole ]
o PI3 Kinase MCF7 0.25 uM (cell) [24]
Derivative
0.09 uM, 0.23
Fused Pyrazole EGFR, VEGFR-2 HepG2 [25]
MM (enzyme)
Afuresertib
Aktl HCT116 1.3 nM (enzyme) [22]
Analog
Pyrazole-based
Bcr-Abl K562 0.01 pM (cell) [22]
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Workflow Visualization
© 2026 BenchChem. All rights reserved. 15/23 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC10454718/
https://www.mdpi.com/1422-0067/24/16/12724
https://pmc.ncbi.nlm.nih.gov/articles/PMC10454718/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8747022/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8747022/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11741497?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENB"E Foundational & Exploratory

Check Availability & Pricing

Design & Synthesis of
Pyrazole Compound

Step 1: In Vitro
Kinase Inhibition Assay
(e.g., ADP-Glo)

Potent Inhibition?
(Low IC50)

Step 2: Cell-Based
Proliferation Assay
(e.g., MTT, CellTiter-Glo)

Antiproliferative
Effect?

Step 3: Downstream
Signaling Analysis
(Western Blot)

Compound Not Viable
(Re-design)

Phospho-protein
levels reduced

Confirmation of
Mechanism of Action

Click to download full resolution via product page

Caption: Experimental workflow for validating a pyrazole-based kinase inhibitor.
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Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol is a robust method to screen for kinase inhibitors. The causality is direct: the
amount of light produced is inversely proportional to the amount of ADP generated by the
kinase, so a potent inhibitor will result in a low light signal.

Objective: To determine the IC50 of a test compound against a specific protein kinase.
Materials:

o Target Kinase (e.g., recombinant CDK2/Cyclin A).

» Kinase-specific substrate peptide.

e Test Compound.

¢ Positive Control Inhibitor (e.g., Roscovitine for CDK2).[28]

e ATP.

e ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase
Detection Reagent.

o White, opaque 384-well microplates.
e Luminometer.

Step-by-Step Methodology:

» Kinase Reaction:

1. In a 384-well plate, add the test compound in serial dilutions, controls, and the kinase
enzyme.

2. Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.

3. Incubate for 60 minutes at room temperature to allow the phosphorylation reaction to
proceed.
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o ADP Detection (Step 1):

1. Add the ADP-GIo™ Reagent to all wells. This reagent simultaneously stops the kinase
reaction (by depleting the remaining ATP) and begins the conversion of the newly
produced ADP into ATP.

2. Incubate for 40 minutes at room temperature.
o ATP Detection & Signal Generation (Step 2):

1. Add the Kinase Detection Reagent to all wells. This reagent contains luciferase and
luciferin, which react with the ATP generated in the previous step to produce a luminescent
signal.

2. Incubate for 30 minutes at room temperature to stabilize the signal.
e Measurement:
1. Measure the luminescence of each well using a plate luminometer.

Data Analysis & Interpretation:

The luminescent signal is directly proportional to the concentration of ADP produced during
the kinase reaction.

o Normalize the data, setting the uninhibited control as 100% kinase activity and the positive
control inhibitor as 0% activity.

e Plot the percentage of kinase activity against the log concentration of the test compound.

o Calculate the IC50 value using non-linear regression. A low IC50 confirms that the pyrazole
compound is a potent inhibitor of the target kinase in vitro.

Chapter 5: Emerging Mechanisms and Future Directions

While enzyme, GPCR, and kinase inhibition are the most prominent mechanisms, the versatility
of the pyrazole scaffold allows it to interact with a growing list of other biological targets.
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» lon Channel Modulation: Certain pyrazole derivatives have been identified as modulators of
ion channels. For instance, some compounds can selectively block TRPC (Transient
Receptor Potential Canonical) channels or Orail-mediated store-operated Ca2+ entry
(SOCE), pathways crucial for calcium signaling.[29] Others have been investigated as
blockers for Pannexin-1 (Panx-1) channels, a target for neuropathic pain.[30]

e Receptor Agonism: Not all pyrazole compounds are inhibitors. Substituted pyrazole-3-
carboxylic acids have been developed as partial agonists for the nicotinic acid receptor, a
GPCR involved in lipid metabolism.[31]

e Antioxidant and Anti-inflammatory Activity: Beyond COX inhibition, some pyrazole-
acylhydrazone hybrids have demonstrated direct antioxidant properties, such as the ability to
scavenge free radicals and inhibit NADPH oxidase, a major source of cellular reactive
oxygen species (ROS).[32]

The continued exploration of pyrazole derivatives, facilitated by advances in computational
modeling and high-throughput screening, promises to uncover even more novel mechanisms of
action.[33] The scaffold's proven track record of metabolic stability, synthetic tractability, and
ability to bind to diverse targets ensures that it will remain a cornerstone of therapeutic drug
design for the foreseeable future.[3][33]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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